molecular formula C20H20Cl2N6O2 B2839028 2-(2,4-dichlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1021253-77-9

2-(2,4-dichlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2839028
CAS No.: 1021253-77-9
M. Wt: 447.32
InChI Key: QAYABFYZYJKHRR-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a tetrazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorination of phenoxyacetic acid.

    Formation of 2,4-dichlorophenoxyacetyl chloride: This intermediate is prepared by reacting 2,4-dichlorophenoxyacetic acid with thionyl chloride.

    Synthesis of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone: This involves the reaction of piperazine with 1-phenyl-1H-tetrazole-5-carbaldehyde.

    Final coupling reaction: The final step involves the coupling of 2,4-dichlorophenoxyacetyl chloride with 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The tetrazole ring and piperazine moiety are key functional groups that contribute to its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: Shares the dichlorophenoxy group but lacks the tetrazole and piperazine moieties.

    1-phenyl-1H-tetrazole-5-carbaldehyde: Contains the tetrazole ring but lacks the dichlorophenoxy and piperazine groups.

    Piperazine derivatives: Various piperazine compounds with different substituents.

Uniqueness

2-(2,4-dichlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N6O2/c21-15-6-7-18(17(22)12-15)30-14-20(29)27-10-8-26(9-11-27)13-19-23-24-25-28(19)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYABFYZYJKHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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